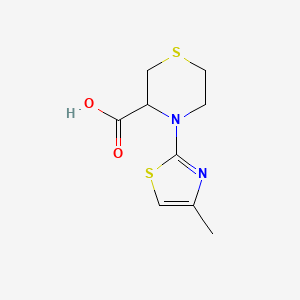
4-(4-Methylthiazol-2-yl)thiomorpholine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-methyl-1,3-thiazol-2-yl)thiomorpholine-3-carboxylic acid is a heterocyclic compound that contains a thiazole ring and a thiomorpholine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methyl-1,3-thiazol-2-yl)thiomorpholine-3-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the thiomorpholine moiety. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of a thioamide with a haloketone. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
4-(4-methyl-1,3-thiazol-2-yl)thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiazole derivatives .
科学研究应用
4-(4-methyl-1,3-thiazol-2-yl)thiomorpholine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of antimicrobial, antiviral, and anticancer agents.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
作用机制
The mechanism of action of 4-(4-methyl-1,3-thiazol-2-yl)thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biochemical pathways. The compound can also form covalent bonds with nucleophilic sites on proteins, affecting their function and activity .
相似化合物的比较
Similar Compounds
- 4-(4-methyl-1,3-thiazol-2-yl)thiomorpholine dihydrochloride
- 2-methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid
- [(4-methyl-1,3-thiazol-2-yl)thio]acetic acid
Uniqueness
4-(4-methyl-1,3-thiazol-2-yl)thiomorpholine-3-carboxylic acid is unique due to the presence of both the thiazole and thiomorpholine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets and enhances its potential as a versatile scaffold in drug design .
属性
分子式 |
C9H12N2O2S2 |
|---|---|
分子量 |
244.3 g/mol |
IUPAC 名称 |
4-(4-methyl-1,3-thiazol-2-yl)thiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2S2/c1-6-4-15-9(10-6)11-2-3-14-5-7(11)8(12)13/h4,7H,2-3,5H2,1H3,(H,12,13) |
InChI 键 |
WEEIVEZFQZUZPT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CSC(=N1)N2CCSCC2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Bis(5-bromothieno[3,2-b]thiophen-2-yl)-2,5-bis(2-decyltetradecyl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14773503.png)

![Iron, [2,9-bis[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthroline-kappaN1,kappaN10]dichloro-, (T-4)-](/img/structure/B14773509.png)
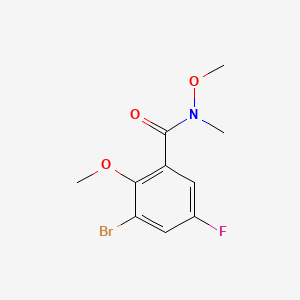
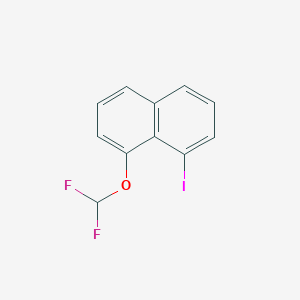
![2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14773525.png)

![tert-butyl (2R)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B14773542.png)
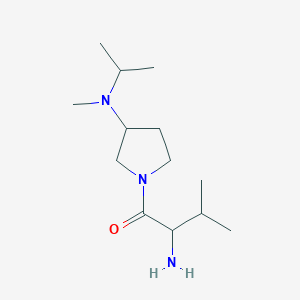
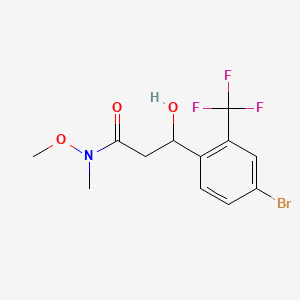
![2-amino-3-methyl-N-[(4-nitrophenyl)methyl]-N-propan-2-ylbutanamide](/img/structure/B14773560.png)
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14773565.png)
![Methyl 2-[2-[6-(2-hydroxyphenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate](/img/structure/B14773593.png)
![trimethyl-[[2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate](/img/structure/B14773598.png)
